molecular formula C11H10O4 B024740 5-(3,4-DIHYDROXYPHENYL)PENTA-2,4-DIENOIC ACID CAS No. 110501-70-7

5-(3,4-DIHYDROXYPHENYL)PENTA-2,4-DIENOIC ACID

Cat. No.: B024740
CAS No.: 110501-70-7
M. Wt: 206.19 g/mol
InChI Key: QJTJIOCQLSVOMY-ZPUQHVIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid is a compound characterized by its conjugated diene structure and the presence of two hydroxyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid typically involves the use of starting materials such as 3,4-dihydroxybenzaldehyde and malonic acid. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality (2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The conjugated diene system can be reduced to yield saturated derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Ester or ether derivatives, depending on the substituent introduced.

Scientific Research Applications

(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid: Similar structure but lacks the hydroxyl groups on the phenyl ring.

    Ferulic acid: Contains a methoxy group in addition to the hydroxyl groups.

    Coumaric acid: Similar structure but with only one hydroxyl group on the phenyl ring.

Uniqueness

(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid is unique due to its conjugated diene system and the presence of two hydroxyl groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

110501-70-7

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(2E,4E)-5-(3,4-dihydroxyphenyl)penta-2,4-dienoic acid

InChI

InChI=1S/C11H10O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h1-7,12-13H,(H,14,15)/b3-1+,4-2+

InChI Key

QJTJIOCQLSVOMY-ZPUQHVIOSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C=C/C(=O)O)O)O

SMILES

C1=CC(=C(C=C1C=CC=CC(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC=CC(=O)O)O)O

Synonyms

2,4-Pentadienoic acid, 5-(3,4-dihydroxyphenyl)- (9CI)

Origin of Product

United States

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